methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate
Description
This compound is a benzoate ester derivative featuring a fused imidazo[4,5-c]pyridine core substituted with a 2-(trifluoromethoxy)phenyl group at the 4-position. The imidazopyridine ring is connected via a carbonylamino (-NHCO-) linker to the 3-position of the methyl benzoate moiety. Key structural attributes include:
- Trifluoromethoxy substituent: A strong electron-withdrawing group (EWG) that enhances metabolic stability and lipophilicity.
- Methyl benzoate ester: Provides esterase-sensitive functionality, influencing bioavailability and hydrolysis rates.
Properties
Molecular Formula |
C22H19F3N4O4 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
methyl 3-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H19F3N4O4/c1-32-20(30)13-5-4-6-14(11-13)28-21(31)29-10-9-16-18(27-12-26-16)19(29)15-7-2-3-8-17(15)33-22(23,24)25/h2-8,11-12,19H,9-10H2,1H3,(H,26,27)(H,28,31) |
InChI Key |
WKNNVNNYDZHQKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=C4OC(F)(F)F)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[4,5-c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with benzoate ester: The final step involves the coupling of the imidazo[4,5-c]pyridine derivative with methyl 3-aminobenzoate using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study the interactions between proteins and small molecules, providing insights into biological processes.
Mechanism of Action
The mechanism of action of methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Research Findings and Limitations
- Computational Predictions : Density functional theory (DFT) methods (as in ) could validate NMR shifts and electronic properties, though experimental data are lacking.
- Structural Similarity Metrics : Graph-based comparisons () may rank the target compound closer to imidazopyridine-derived drugs than to sulfonylureas or thiadiazoles.
- Limitations : Absence of direct bioactivity data necessitates reliance on structural analogs. Further in vitro studies are required to confirm target engagement and metabolic stability.
Biological Activity
Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C20H19F3N2O3
- Molecular Weight: 396.37 g/mol
- IUPAC Name: this compound
- CAS Number: Not available in the provided sources.
This compound has been shown to exhibit significant biological activity primarily through its interaction with various receptors in the central nervous system. Notably, it acts as a selective agonist for the D3 dopamine receptor (D3R), which is implicated in neuropsychiatric disorders.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Dopamine Receptor Agonism | Selectively activates D3R while showing minimal activity at D2R and D1R receptors. |
| Neuroprotection | Protects dopaminergic neurons from degeneration in vitro. |
| Pharmacokinetics | Exhibits favorable absorption and distribution properties. |
Case Studies and Research Findings
-
Dopamine Receptor Selectivity
A study demonstrated that this compound showed exceptional selectivity for the D3 receptor over other dopamine receptors. In assays measuring β-arrestin recruitment and G protein activation, this compound exhibited a high efficacy at D3R with an EC50 value significantly lower than that for D2R antagonism . -
Neuroprotective Effects
In vitro studies involving induced pluripotent stem cell-derived dopaminergic neurons indicated that this compound could mitigate neurodegeneration typically associated with Parkinson's disease models. The protective mechanism appears to involve modulation of intracellular signaling pathways related to cell survival and apoptosis . -
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the biological activity of related compounds. Modifications to the aryl ether and carboxamide groups were systematically analyzed to enhance D3R selectivity while minimizing off-target effects. These studies revealed critical insights into the structural features necessary for receptor binding and activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
